

Synthesis and Characterization of 1-Bromo-2-Octanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Octanol, 1-bromo-

Cat. No.: B3032594

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of the versatile building block, 1-bromo-2-octanol. This bifunctional molecule, incorporating both a reactive bromine atom and a secondary alcohol, serves as a valuable intermediate in the synthesis of a variety of more complex organic molecules. This document provides a comprehensive overview of a reliable synthetic pathway and the analytical techniques used to confirm the structure and purity of the target compound.

Synthesis of 1-Bromo-2-Octanol

1-Bromo-2-octanol can be effectively synthesized through the regioselective ring-opening of 1,2-epoxyoctane. This method is preferred for its high regioselectivity, yielding the desired isomer.

Reaction Pathway: Epoxide Ring-Opening

The synthesis proceeds via the acid-catalyzed ring-opening of 1,2-epoxyoctane using hydrogen bromide (HBr). The reaction mechanism involves the protonation of the epoxide oxygen, followed by a nucleophilic attack of the bromide ion. This attack occurs at the less sterically hindered carbon atom (C1), resulting in the formation of 1-bromo-2-octanol.

Caption: Reaction pathway for the synthesis of 1-bromo-2-octanol.

Experimental Protocol

A detailed experimental protocol for the synthesis of 1-bromo-2-octanol via the ring-opening of 1,2-epoxyoctane is provided below.

Materials:

- 1,2-Epoxyoctane
- 48% aqueous Hydrogen Bromide (HBr)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-epoxyoctane in diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of 48% aqueous HBr to the stirred solution.
- Allow the reaction mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, saturated aqueous NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude 1-bromo-2-octanol by vacuum distillation or column chromatography on silica gel.

Characterization of 1-Bromo-2-Octanol

The structure and purity of the synthesized 1-bromo-2-octanol are confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Characterization

The following workflow outlines the process from the synthesized product to its full characterization.

Caption: Workflow for the characterization of 1-bromo-2-octanol.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-bromo-2-octanol.

Table 1: ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.80	m	1H	CH-OH
~3.50	dd	1H	CHH-Br
~3.40	dd	1H	CHH-Br
~2.50	br s	1H	OH
1.20 - 1.60	m	10H	-(CH ₂) ₅ -
~0.90	t	3H	CH ₃

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~71.0	CH-OH
~40.0	CH ₂ -Br
~35.0	CH ₂
~31.8	CH ₂
~25.5	CH ₂
~22.6	CH ₂
~14.1	CH ₃

Table 3: IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch
2950 - 2850	Strong	C-H stretch
~1050	Strong	C-O stretch
~650	Medium	C-Br stretch

Table 4: Mass Spectrometry Data (EI)

m/z	Relative Intensity	Assignment
208/210	Varies	[M] ⁺ (Molecular ion peak with Br isotopes)
129	Varies	[M - Br] ⁺
111	Varies	[M - Br - H ₂ O] ⁺
87	Base Peak	[CH(OH)CH ₂ Br] ⁺

Conclusion

This technical guide has outlined a reliable method for the synthesis of 1-bromo-2-octanol via the ring-opening of 1,2-epoxyoctane and has provided the expected characterization data. The detailed protocols and tabulated spectral information serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the use of this versatile intermediate in their scientific endeavors.

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